molecular formula C18H18N2O4 B4394337 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione

1,4-bis(3-methoxyphenyl)-2,5-piperazinedione

Cat. No. B4394337
M. Wt: 326.3 g/mol
InChI Key: SMGKPFCUCRAKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(3-methoxyphenyl)-2,5-piperazinedione, also known as BMPPD, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BMPPD is a derivative of the compound phenylpiperazine, which is commonly used in the synthesis of various pharmaceuticals. BMPPD has been found to have a range of applications in scientific research, including as a tool for investigating the mechanisms of various physiological processes.

Mechanism of Action

The mechanism of action of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been found to interact with a range of receptors, including serotonin and dopamine receptors, and may also affect the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammation. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has also been found to have anti-tumor effects in some studies, although the mechanism of action for this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is its versatility as a research tool. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione can be used in a range of applications, from the study of neurotransmitter systems to the investigation of cancer. However, one of the limitations of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is its potential toxicity, which can limit its use in certain applications. Careful control of dosage and exposure is necessary to ensure the safety of researchers and experimental subjects.

Future Directions

There are many potential future directions for research involving 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. One area of interest is the investigation of the anti-tumor effects of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. Further studies are needed to elucidate the mechanism of action for this effect and to determine the potential for 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione as a cancer treatment. Another area of interest is the investigation of the effects of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione on other physiological processes, such as inflammation and oxidative stress. Finally, the development of new synthetic methods for 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione may allow for the production of more pure and consistent batches of the compound, which could expand its potential applications in scientific research.

Scientific Research Applications

1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been used extensively in scientific research as a tool for investigating the mechanisms of various physiological processes. One of the key applications of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is in the study of the central nervous system, where it has been found to have a range of effects on neurotransmitter systems. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has also been used in the study of other physiological processes, including inflammation, oxidative stress, and cancer.

properties

IUPAC Name

1,4-bis(3-methoxyphenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-7-3-5-13(9-15)19-11-18(22)20(12-17(19)21)14-6-4-8-16(10-14)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGKPFCUCRAKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.